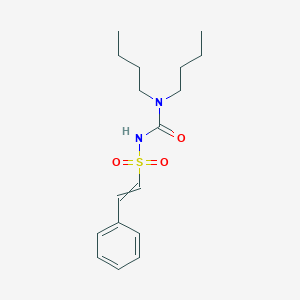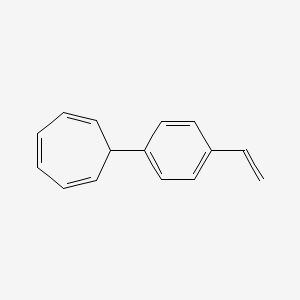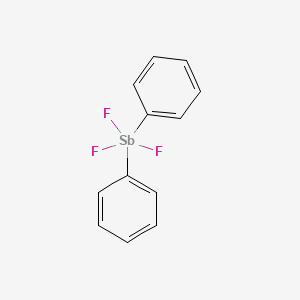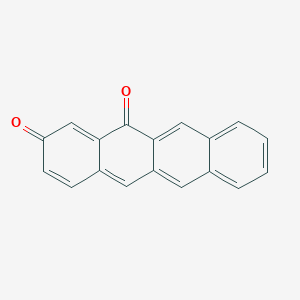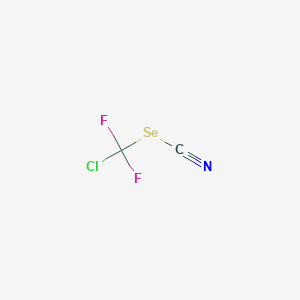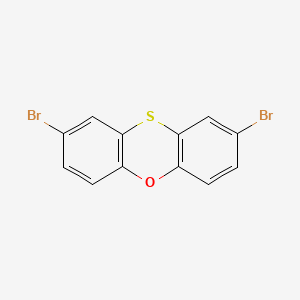
Phenoxathiin, 2,8-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxathiin, 2,8-dibromo- is a brominated derivative of phenoxathiin, a heterocyclic compound containing sulfur and oxygen atoms in its structure. Phenoxathiin itself is known for its applications in the production of polyamides and polyimides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin, 2,8-dibromo- typically involves the bromination of phenoxathiin. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of phenoxathiin, 2,8-dibromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Phenoxathiin, 2,8-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the phenoxathiin ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products:
- Substituted phenoxathiin derivatives
- Phenoxathiin sulfoxides and sulfones
- Biaryl compounds from coupling reactions
Applications De Recherche Scientifique
Phenoxathiin, 2,8-dibromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as polyamides and polyimides, which have applications in electronics and aerospace
Mécanisme D'action
The mechanism of action of phenoxathiin, 2,8-dibromo- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance its binding affinity and specificity towards these targets. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions .
Comparaison Avec Des Composés Similaires
Phenoxathiin, 2,8-dibromo- can be compared with other brominated phenoxathiin derivatives and similar heterocyclic compounds:
Phenoxathiin: The parent compound without bromine atoms, used in similar applications but with different reactivity.
Phenothiazine: A structurally related compound with nitrogen instead of oxygen, known for its use in antipsychotic drugs.
Dibenzothiophene: Another sulfur-containing heterocycle, used in the synthesis of organic semiconductors .
Phenoxathiin, 2,8-dibromo- stands out due to its enhanced reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
56348-81-3 |
|---|---|
Formule moléculaire |
C12H6Br2OS |
Poids moléculaire |
358.05 g/mol |
Nom IUPAC |
2,8-dibromophenoxathiine |
InChI |
InChI=1S/C12H6Br2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |
Clé InChI |
MZLATBKNUQSUGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)SC3=C(O2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


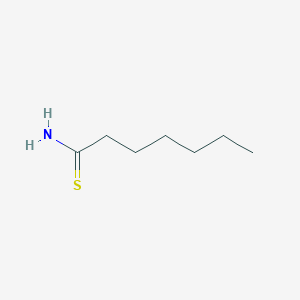
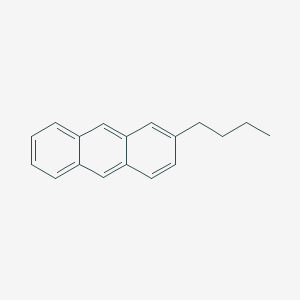
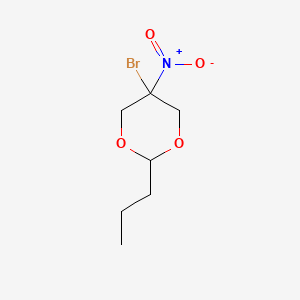
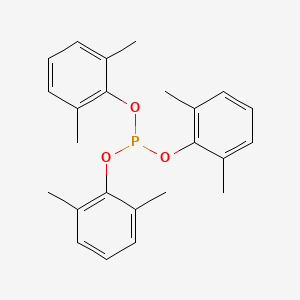
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
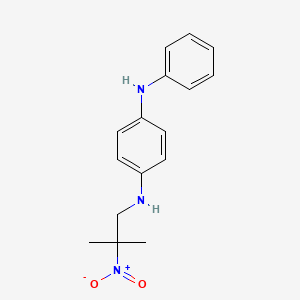
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
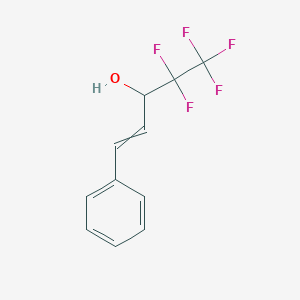
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
